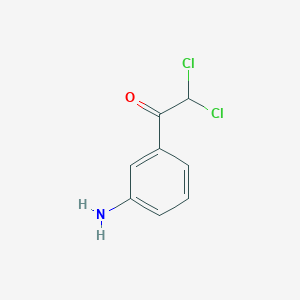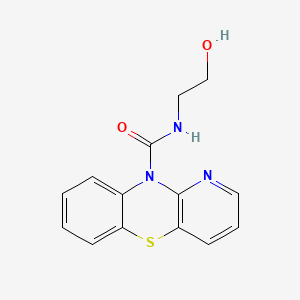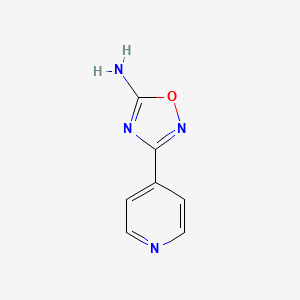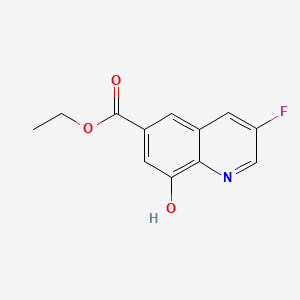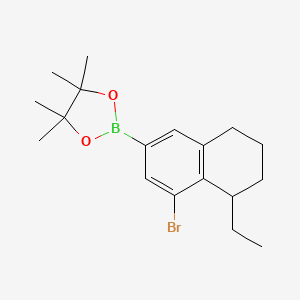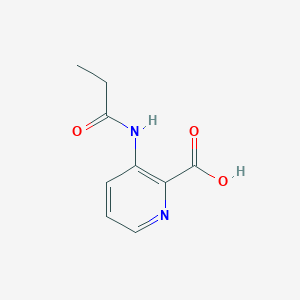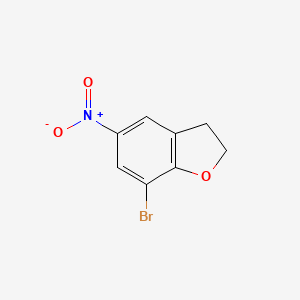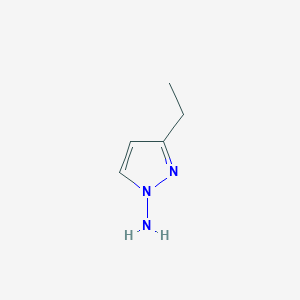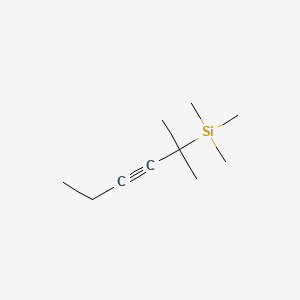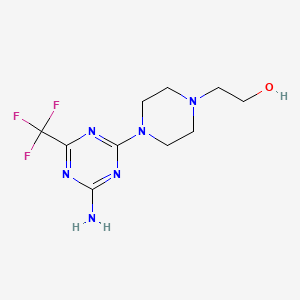
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol is a complex organic compound characterized by the presence of a trifluoromethyl group, a triazine ring, and a piperazine moiety
Preparation Methods
The synthesis of 4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol typically involves multiple steps, including the formation of the triazine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-amino-6-(trifluoromethyl)-1,3,5-triazine with piperazineethanol under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The piperazine moiety may also contribute to the compound’s overall activity by facilitating its interaction with biological membranes or proteins.
Comparison with Similar Compounds
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group and an amino group, but differs in its overall structure and properties.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: Another compound with a trifluoromethyl group, but with different functional groups and applications. The uniqueness of 4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
58892-43-6 |
|---|---|
Molecular Formula |
C10H15F3N6O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-[4-[4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C10H15F3N6O/c11-10(12,13)7-15-8(14)17-9(16-7)19-3-1-18(2-4-19)5-6-20/h20H,1-6H2,(H2,14,15,16,17) |
InChI Key |
QCKGSDOBTWVCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


